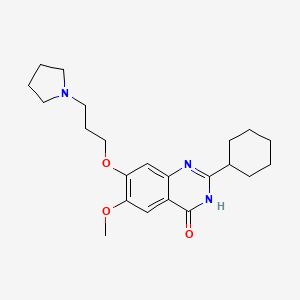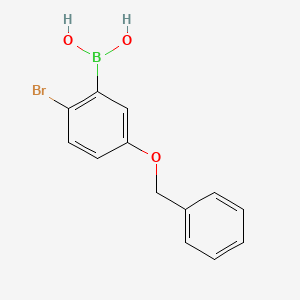![molecular formula C7H7N3O B14019024 [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol is a heterocyclic compound that belongs to the triazolopyridine family. . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methanol group attached to the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in good-to-excellent yields and demonstrates a broad substrate scope . Another method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the oxidative cyclization methods suggest that these could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-A]pyridine-3-amine: This compound has similar structural features and exhibits comparable biological activities.
[1,2,4]Triazolo[1,5-A]pyridine: Another member of the triazolopyridine family, known for its medicinal properties.
[1,2,3]Triazolo[4,5-B]pyridine:
Uniqueness
What sets [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methanol group at the sixth position of the pyridine ring enhances its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-2-7-9-8-5-10(7)3-6/h1-3,5,11H,4H2 |
InChI Key |
MMIHNLZYGSPHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2C=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


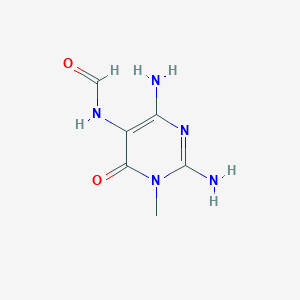

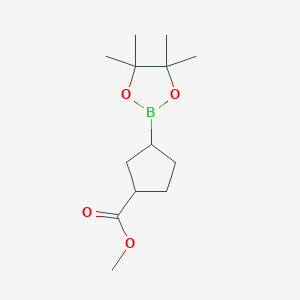
![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)

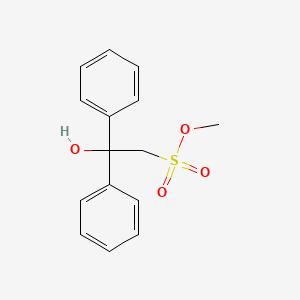


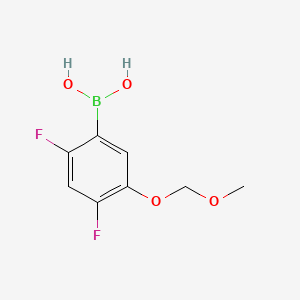

![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
